molecular formula C17H20BrN3O3 B1203510 1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone

1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone

Cat. No. B1203510
M. Wt: 394.3 g/mol
InChI Key: CIIPOUCLSKMZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-acetyl-5-[(4-bromophenyl)-oxomethyl]-1,3,7-triazabicyclo[3.3.1]nonan-7-yl]ethanone is an aromatic ketone.

Scientific Research Applications

  • Biological Activities and Synthesis : The compound was involved in the synthesis of new derivatives like 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives, which demonstrated potent immunosuppressive properties against macrophages and T-lymphocytes. Some derivatives exhibited strong cytotoxicity against various cancer cells, indicating the potential of the compound in cancer research and treatment (Abdel‐Aziz et al., 2011).

  • Structural and Chemical Properties : Investigations into the structural and chemical properties of related compounds provided insights into molecular conformations and interactions. The study of the crystal structures of similar compounds, like 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes, revealed their forced twin-chair conformation and molecular interactions, which are crucial for understanding the chemical behavior and potential applications of the compound (Sakthivel & Jeyaraman, 2010).

  • Synthesis Methods and Intermediates : The synthesis of various derivatives, like 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone, showcases the versatility of the compound as an intermediate in producing pharmaceuticals and research chemicals with potentially wide applications (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).

properties

Product Name

1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

1-[7-acetyl-5-(4-bromobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]ethanone

InChI

InChI=1S/C17H20BrN3O3/c1-12(22)20-8-17(16(24)14-3-5-15(18)6-4-14)7-19(10-20)11-21(9-17)13(2)23/h3-6H,7-11H2,1-2H3

InChI Key

CIIPOUCLSKMZSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone
Reactant of Route 2
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1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone
Reactant of Route 3
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1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone
Reactant of Route 5
1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone

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